N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C19H17N3O and a molecular weight of 303.365. It belongs to the family of pyrazole derivatives, which are nitrogen-containing heterocyclic compounds known for their diverse functionality and stereochemical complexity .
Molecular Structure Analysis
The molecular structure of “N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide” comprises a five-membered ring structure with two adjacent nitrogen atoms . The structure allows for diverse functionality and stereochemical complexity .Scientific Research Applications
Antituberculosis Activity
N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide exhibits promising antituberculosis properties. Researchers have explored its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s mechanism of action and potential as an antitubercular agent warrant further investigation .
Antimicrobial Properties
The compound’s structure suggests it may possess antimicrobial activity. Researchers have studied its effects against bacterial and fungal pathogens. Investigating its mode of action and potential synergy with existing antimicrobial agents could lead to novel therapeutic strategies .
Antifungal Applications
N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide may also exhibit antifungal properties. Evaluating its efficacy against various fungal strains, including dermatophytes and Candida species, could provide valuable insights for antifungal drug development .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Researchers have explored the compound’s anti-inflammatory effects, aiming to understand its impact on inflammatory pathways. Insights from these studies could contribute to the development of anti-inflammatory drugs .
Anticancer Investigations
Given the compound’s unique structure, it’s worth investigating its potential as an anticancer agent. Researchers have examined its cytotoxicity against cancer cell lines. Further studies are needed to elucidate its mechanism of action and evaluate its selectivity .
Antidiabetic Properties
N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide might influence glucose metabolism. Researchers have explored its effects on insulin sensitivity, glucose uptake, and related pathways. Understanding its role in diabetes management could have clinical implications .
Antiparasitic Activity
Although less explored, the compound’s structure hints at potential antiparasitic effects. Investigating its activity against protozoan parasites (e.g., Leishmania, Plasmodium) could reveal new therapeutic options .
Other Applications
Beyond the mentioned fields, researchers should explore additional applications. These might include antiviral studies, cardiovascular effects, and neuroprotective properties. Collaborative efforts across disciplines will enhance our understanding of this intriguing compound .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds bind with high affinity to their targets, resulting in various physiological and pharmacological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
1,5-diphenyl-N-prop-2-enylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-13-20-19(23)17-14-21-22(16-11-7-4-8-12-16)18(17)15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFDVUXFFWWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666753 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.